![molecular formula C21H18N4O B2592937 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide CAS No. 847387-75-1](/img/structure/B2592937.png)

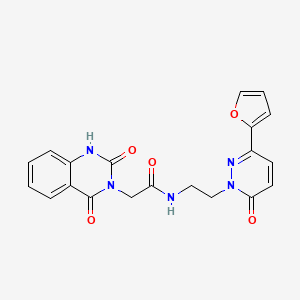

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide” is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . These compounds have been receiving significant attention in the synthetic chemistry community due to their useful pharmacological and biological properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . An efficient procedure between imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate is described for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs .Molecular Structure Analysis

The molecular structure of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide” can be analyzed using spectroscopic analyses . The 1H NMR and 13C NMR spectra provide valuable information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide” can be determined using various techniques. For instance, the melting point can be determined, and the yield of the compound can be calculated .Applications De Recherche Scientifique

- Luminescent Properties : Imidazo[1,2-a]pyrimidines exhibit luminescence, making them useful for imaging and diagnostic purposes .

Medicinal Chemistry and Drug Development

Chemical Synthesis and Methodology

Mécanisme D'action

Target of Action

The primary target of the compound N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide is the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process, and it is responsible for the production of prostaglandins, which are mediators that interfere in the inflammatory process .

Mode of Action

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide interacts with its target, COX-2, by inhibiting its activity . The compound fits adequately into the active site of the COX-2 enzyme, thereby inhibiting the enzyme’s function . This inhibition results in a decrease in the production of prostaglandins, which are responsible for pain and inflammation .

Biochemical Pathways

The compound N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide affects the prostaglandin biosynthesis pathway . By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, particularly PGE2 . PGE2 is known to increase pain and tissue blood flow during inflammation . Therefore, the inhibition of COX-2 by N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide leads to a reduction in inflammation.

Pharmacokinetics

The compound’s high efficacy in in vitro and in vivo assays suggests that it may have favorable adme properties .

Result of Action

The molecular and cellular effects of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide’s action include a reduction in the production of prostaglandins and a subsequent decrease in inflammation . In in vitro assays, the compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme . In in vivo studies, the compound demonstrated dose-dependent anti-nociceptive (pain-relieving) activity .

Orientations Futures

Imidazo[1,2-a]pyrimidines have recently attracted much more interest because of their useful pharmacological and biological properties . They have potential for further use in the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry . Therefore, future research could focus on exploring these properties and developing new synthetic methodologies for these compounds.

Propriétés

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-14-5-3-6-17(11-14)20(26)23-18-12-16(8-7-15(18)2)19-13-25-10-4-9-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRKPNMXGCAOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

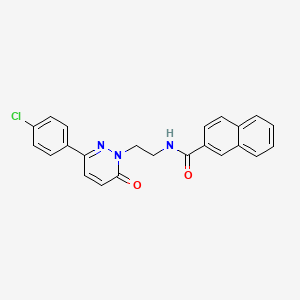

![N-(2-ethoxyphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2592855.png)

![2-[[Cyclohexyl(oxo)methyl]amino]-1,3-benzothiazole-6-carboxylic acid methyl ester](/img/structure/B2592856.png)

![2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2592857.png)

![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2592863.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2592866.png)

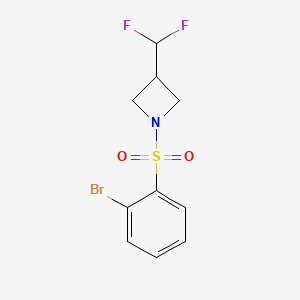

![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride](/img/structure/B2592867.png)

![N-[1-(prop-2-enoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2592872.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2592877.png)